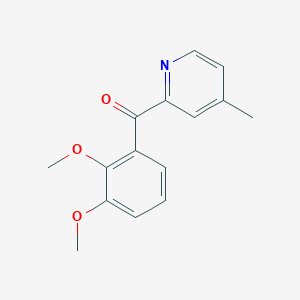

2-(2,3-Dimethoxybenzoyl)-4-methylpyridine

説明

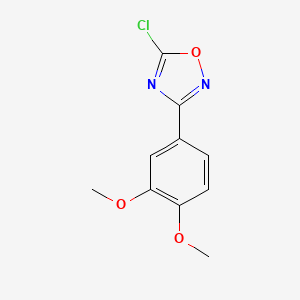

“2-(2,3-Dimethoxybenzoyl)-4-methylpyridine” is a complex organic compound. It contains a pyridine ring, which is a six-membered ring with five carbon atoms and one nitrogen atom. The pyridine ring is substituted at the 4-position with a methyl group. The 2-position of the pyridine ring is substituted with a 2,3-dimethoxybenzoyl group, which consists of a benzoyl group (a benzene ring attached to a carbonyl group) that is further substituted at the 2 and 3 positions with methoxy groups .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of aromaticity (in the benzene and pyridine rings), the polarity introduced by the carbonyl group in the benzoyl moiety, and the electron-donating effects of the methoxy groups .Chemical Reactions Analysis

The reactivity of this compound would be influenced by the different functional groups present. The pyridine ring is less reactive than benzene towards electrophilic aromatic substitution due to the electron-withdrawing effect of the nitrogen atom, but it can still undergo such reactions under certain conditions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its structure. For example, the presence of the polar carbonyl group and the aromatic rings could impact its solubility, boiling point, melting point, etc .科学的研究の応用

Antioxidant and Free Radical Scavenging

2-(2,3-Dimethoxybenzoyl)-4-methylpyridine: derivatives have been studied for their antioxidant properties. These compounds can neutralize free radicals, which are unstable molecules that can cause cellular damage. The antioxidant activity is measured by various in vitro methods such as total antioxidant capacity and metal chelating activity .

Antibacterial Activity

Research has shown that benzamide compounds, including those derived from 2,3-dimethoxybenzoic acid, exhibit significant antibacterial activity. They have been tested against various gram-positive and gram-negative bacteria, showing potential as new antibacterial agents .

Medical Applications

In the medical field, benzamide derivatives are explored for their therapeutic potential. They have been used in the treatment of cancer, hypercholesterolemia, and as anti-inflammatory agents. The derivatives of 2-(2,3-Dimethoxybenzoyl)-4-methylpyridine may hold promise in drug discovery and development .

Industrial Applications

The benzamide class of compounds finds applications in industrial sectors such as plastics, rubber, and paper industries. Their structural properties make them suitable for various manufacturing processes and as intermediates in the synthesis of more complex compounds .

Agricultural Use

In agriculture, benzamide derivatives can be used to develop new pesticides and fungicides. Their antibacterial properties can help protect crops from bacterial infections and improve yield .

Environmental Science

These compounds are also relevant in environmental science, where they can be used to study the degradation of organic pollutants. Their interaction with other environmental factors can provide insights into ecological balance and the impact of human activities .

Material Science

In material science, the spectroscopic properties of benzamide derivatives are of interest. They can be used to create new materials with specific optical or electrical properties, which can be applied in electronics and photonics .

Biochemistry

Lastly, in biochemistry, the study of these compounds contributes to understanding the molecular mechanisms of diseases. They can be used as biochemical tools to investigate enzyme activities, receptor-ligand interactions, and metabolic pathways .

将来の方向性

The potential applications and future directions for this compound would depend on its properties and reactivity. It could potentially be used as a building block in the synthesis of more complex molecules, or it could have applications in fields like medicinal chemistry if it exhibits biological activity .

特性

IUPAC Name |

(2,3-dimethoxyphenyl)-(4-methylpyridin-2-yl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15NO3/c1-10-7-8-16-12(9-10)14(17)11-5-4-6-13(18-2)15(11)19-3/h4-9H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZHNXUYWGYDYTC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC=C1)C(=O)C2=C(C(=CC=C2)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2,3-Dimethoxybenzoyl)-4-methylpyridine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![7-Iodopyrido[2,3-b]pyrazine](/img/structure/B1452914.png)

![[4-(2-Chlorophenyl)oxan-4-yl]methanamine hydrochloride](/img/structure/B1452920.png)

![1-[2-(4-Chlorophenyl)-4-methyl-1,3-thiazol-5-yl]ethan-1-one hydrochloride](/img/structure/B1452923.png)

![2-{[3-(2-Methoxyethyl)-1,2,4-oxadiazol-5-yl]methoxy}acetic acid](/img/structure/B1452929.png)

![octahydro-1H-pyrrolo[3,4-c]pyridine-1,3-dione](/img/structure/B1452931.png)

![Methyl 3-[1-benzyl-4-(4-methylpiperazin-1-yl)-piperidin-3-yl]propanoate oxalate](/img/structure/B1452934.png)